ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate
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Overview
Description
Ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate is an organic compound with the molecular formula C11H9N5O2. This compound is part of the tetrazole family, which is known for its diverse applications in various fields, including chemistry, biology, and materials science. Tetrazoles are nitrogen-rich heterocycles that possess both electron-donating and electron-withdrawing properties, making them versatile in different chemical reactions .
Preparation Methods
The synthesis of ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate typically involves the reaction of 4-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include continuous flow processes and the use of industrial-grade solvents and catalysts .
Chemical Reactions Analysis
Ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antitumor properties.
Medicine: Researchers are exploring its use in drug development, particularly as a bioisostere for carboxylic acids, which can improve the pharmacokinetic properties of drug candidates.
Industry: It is used in the synthesis of dyes, organic light-emitting materials, and ultraviolet protection agents[][4].
Mechanism of Action
The mechanism of action of ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors with high affinity. This binding can inhibit or activate specific biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate is unique due to its tetrazole ring, which provides distinct electronic properties compared to other similar compounds. Some similar compounds include:
4-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid: This compound lacks the ester group and has different solubility and reactivity properties.
4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid: This compound has a different carbon chain length, affecting its physical and chemical properties.
The uniqueness of this compound lies in its combination of the ester group and the tetrazole ring, which provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
CAS No. |
88010-91-7 |
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Molecular Formula |
C10H10N4O2 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)8-5-3-7(4-6-8)9-11-13-14-12-9/h3-6H,2H2,1H3,(H,11,12,13,14) |
InChI Key |
FCSYWEHPHHOKOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NNN=N2 |
Purity |
95 |
Origin of Product |
United States |
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